Vamotinib
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vamotinib involves multiple steps, starting with the preparation of key intermediates. One of the primary steps includes the formation of the benzanilide core structure. The synthetic route typically involves the following steps:
Formation of the Benzanilide Core: This involves the reaction of a substituted aniline with a benzoyl chloride derivative under basic conditions to form the benzanilide core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Vamotinib undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions may target the carbonyl group in the benzanilide core.
Substitution: Various substitution reactions can occur, especially involving the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Vamotinib has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the reactivity of benzanilides and their derivatives.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving tyrosine kinases.
Medicine: Primarily researched for its potential to treat chronic myeloid leukemia, especially in cases resistant to other treatments
Industry: Potential applications in the development of new pharmaceuticals targeting tyrosine kinases.
Mechanism of Action
Vamotinib exerts its effects by inhibiting the BCR-ABL tyrosine kinase. This kinase is involved in the signaling pathways that regulate cell proliferation and survival. By binding to the ATP-binding site of BCR-ABL, this compound prevents the phosphorylation of downstream targets, thereby inhibiting the growth and survival of leukemia cells . Additionally, this compound is effective against both wild-type and mutant forms of BCR-ABL, including the clinically significant T315I mutation .
Comparison with Similar Compounds
Similar Compounds
Imatinib: The first-generation BCR-ABL inhibitor, effective but with resistance issues.
Dasatinib: A second-generation inhibitor with broader activity but also resistance issues.
Ponatinib: Another third-generation inhibitor, similar to vamotinib, but with different safety profiles
Uniqueness of this compound
This compound is unique in its high selectivity and potency against both wild-type and mutant BCR-ABL, including the T315I mutation. This makes it a promising candidate for treating chronic myeloid leukemia cases that are resistant to other treatments .
Properties
CAS No. |
1416241-23-0 |
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Molecular Formula |
C29H27F3N6O |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethynyl]benzamide |
InChI |
InChI=1S/C29H27F3N6O/c1-20-6-7-22(17-21(20)9-11-27-35-34-26-5-3-4-12-38(26)27)28(39)33-24-10-8-23(25(18-24)29(30,31)32)19-37-15-13-36(2)14-16-37/h3-8,10,12,17-18H,13-16,19H2,1-2H3,(H,33,39) |
InChI Key |
SLIVDYMORZGPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=NN=C5N4C=CC=C5 |
Origin of Product |
United States |
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